(E)-ethyl 2-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-5-(4-hydroxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
CAS No.: 512811-66-4
Cat. No.: VC6289056
Molecular Formula: C22H22N4O4S
Molecular Weight: 438.5
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 512811-66-4 |
|---|---|
| Molecular Formula | C22H22N4O4S |
| Molecular Weight | 438.5 |
| IUPAC Name | ethyl (2E)-2-[(1,3-dimethylpyrazol-4-yl)methylidene]-5-(4-hydroxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
| Standard InChI | InChI=1S/C22H22N4O4S/c1-5-30-21(29)18-13(3)23-22-26(19(18)14-6-8-16(27)9-7-14)20(28)17(31-22)10-15-11-25(4)24-12(15)2/h6-11,19,27H,5H2,1-4H3/b17-10+ |
| Standard InChI Key | GEQMWMFTIUUTBH-LICLKQGHSA-N |
| SMILES | CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)O)C(=O)C(=CC4=CN(N=C4C)C)S2)C |
Introduction
Structural Characteristics and Crystallographic Analysis
Core Architecture and Substituent Effects
The molecule features a thiazolo[3,2-a]pyrimidine core fused with a pyrazole ring at position 2 and a 4-hydroxyphenyl group at position 5. The E-configuration of the methylene bridge between the pyrazole and thiazolopyrimidine units is critical for spatial orientation and intermolecular interactions. X-ray diffraction studies of structurally related compounds reveal that the dihydropyrimidine ring adopts a half-chair conformation, with the chiral C5 atom displaced by 0.305 Å from the mean plane of the remaining ring atoms . The 4-hydroxyphenyl group occupies an axial position relative to the pyrimidine ring, creating a near-orthogonal dihedral angle of 89.78° that influences packing efficiency and hydrogen-bonding networks .
Table 1: Key Crystallographic Parameters of Analogous Thiazolopyrimidine Derivatives
| Parameter | Value for Analog |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 9.851 Å, b = 23.461 Å, c = 9.416 Å |
| β angle | 111.23° |
| Volume | 2028.5 ų |
| Density | 1.589 Mg/m³ |
| R-factor | 0.059 |
Supramolecular Assembly and Non-Covalent Interactions
In the crystalline state, the title compound’s analogs exhibit O–H···N and C–H···S hydrogen bonds, forming two-dimensional sheets along the c-axis . π-π stacking between the thiazolopyrimidine and aromatic substituents occurs at centroid-centroid distances of 3.632 Å, while C–H···π interactions further stabilize the lattice . The methoxycarbonyl group at position 6 displays positional disorder across two sites with a 56.8:43.2 occupancy ratio, suggesting conformational flexibility in the solid state .
Synthetic Pathways and Reaction Optimization
Key Synthetic Steps
The synthesis involves a multi-step sequence starting with the condensation of 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid methyl ester with chloroacetic acid and 1,3-dimethyl-1H-pyrazole-4-carbaldehyde. A mixed solvent system of glacial acetic acid and acetic anhydride (1:1) under reflux for 10 hours yields the crude product, which is purified via recrystallization from ethyl acetate/ethanol (6:4) .
Table 2: Representative Synthetic Conditions for Thiazolopyrimidine Derivatives
| Reaction Component | Quantity/Conditions |
|---|---|
| Starting pyrimidine | 0.01 mol |
| Chloroacetic acid | 0.01 mol |
| Aldehyde derivative | 0.01 mol |
| Solvent system | Acetic acid/anhydride (25 mL) |
| Reaction time | 10 hours at reflux |
| Yield | 78% |
Spectroscopic Characterization
Fourier-transform infrared (FTIR) spectroscopy of analogs confirms carbonyl stretches at 1680–1720 cm⁻¹ for the ester and ketone groups . Nuclear magnetic resonance (NMR) spectra reveal:
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¹H NMR: Aromatic protons at δ 6.80–7.50 ppm, methyl groups as singlets near δ 2.30–2.60 ppm, and the ethyl ester quartet at δ 4.20–4.40 ppm .
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¹³C NMR: Carbonyl carbons at δ 165–175 ppm, pyrimidine carbons at δ 145–160 ppm, and methyl carbons at δ 20–25 ppm .
Biological Activity and Structure-Activity Relationships
Table 3: Comparative Tyrosinase Inhibitory Activity
| Compound | IC₅₀ (µM) | Inhibition Type |
|---|---|---|
| Title compound analog | 28.50 | Noncompetitive |
| Kojic acid | 43.50 | Competitive |
Anti-Inflammatory and Analgesic Properties
Molecular dynamics simulations of analogs show stable binding to cyclooxygenase-2 (COX-2) over 100 ns trajectories, with root-mean-square deviation (RMSD) values <2.0 Å . The 1,3-dimethylpyrazole group likely modulates arachidonic acid metabolism by occupying the COX-2 hydrophobic channel, while the 4-hydroxyphenyl moiety interacts with Tyr385 via π-π stacking .
Molecular Modeling and Dynamic Behavior
Docking Studies with Therapeutic Targets
AutoDock Vina simulations position the title compound’s analogs in the tyrosinase binding pocket with a binding affinity of −9.1 kcal/mol. Key interactions include:
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Hydrogen bonding between the ester carbonyl and Cu²⁺ ions in the enzyme’s binuclear center
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Van der Waals contacts between the pyrazole methyl groups and Pro257 side chains
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π-cation interactions involving the thiazole sulfur and Arg268
ADMET Profiling Predictions
SwissADME predictions for analogs indicate:
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High gastrointestinal absorption (HIA >90%)
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Blood-brain barrier penetration (BBB+ = 0.98)
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CYP3A4 inhibition potential (Probability = 0.78)
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Lipophilicity (LogP = 2.45 ± 0.15)
Industrial Applications and Formulation Challenges
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